7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine
Overview
Description
The compound “7-chloro-N-(2-methylbenzyl)-4-quinazolinamine” is a derivative of quinazoline, a class of organic compounds that are known for their wide range of biological activities . It is described as a compound useful for inhibiting PRMT5 activity and may have use in treating proliferative, such as cancer, metabolic and blood disorders .
Scientific Research Applications
Quinazoline derivatives are a significant group in medicinal chemistry due to their broad spectrum of biological activities. Research has extensively covered the synthesis and application of quinazoline derivatives, highlighting their role in developing electronic devices, luminescent elements, and optoelectronic materials. Quinazolines and pyrimidines have been incorporated into π-extended conjugated systems, proving valuable for creating novel optoelectronic materials. The incorporation of quinazoline into various fragments allows the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Quinazoline Derivatives as Anticancer Agents
Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit the Epidermal Growth Factor Receptor (EGFR), a significant target in cancer therapy. Recent patents and research highlight the development of novel quinazoline compounds as effective anticancer drugs, showing EGFR inhibition and targeting a wide array of other therapeutic protein targets. This versatility and structural diversity make quinazoline derivatives a promising field in anticancer drug development (Ravez et al., 2015).
Antimicrobial and Antiviral Applications
Quinazoline and its derivatives, including quinoxalines and quinazolinones, have shown significant antimicrobial and antiviral activities. These compounds have been utilized in creating pharmaceuticals and antibiotics, showcasing their importance in treating various diseases. Studies have explored the antitumoral properties of these compounds, further emphasizing their potential in medicinal chemistry (Pareek and Kishor, 2015).
Optoelectronic and Photovoltaic Applications
The role of quinazoline derivatives extends beyond medicinal applications to optoelectronics and photovoltaics. Their incorporation into π-extended conjugated systems has led to the development of materials with electroluminescent properties, used in OLEDs and as potential structures for nonlinear optical materials. Furthermore, quinazoline-based materials have been investigated for their application in dye-sensitized solar cells, highlighting their versatility in various scientific fields (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Quinazolinone derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting cellular processes . The compound’s interaction with its targets could lead to changes in cellular functions, ultimately resulting in its observed biological effects.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, inflammation, and infection, among others .
Result of Action
Based on the known activities of quinazolinone derivatives, this compound could potentially induce changes in cell growth and proliferation, modulate inflammatory responses, or inhibit microbial growth .
Future Directions
The compound “7-chloro-N-(2-methylbenzyl)-4-quinazolinamine” has potential use in treating proliferative disorders, metabolic disorders, and blood disorders . This suggests that future research could focus on further exploring its therapeutic potential and developing it into a viable treatment option.
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives are known for their diverse biological properties
Cellular Effects
Quinazoline derivatives have been shown to have significant effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of quinazoline derivatives have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Quinazoline derivatives have been studied in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Quinazoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Quinazoline derivatives are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-4-2-3-5-12(11)9-18-16-14-7-6-13(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAUTSXRLRVMIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322710 | |
Record name | 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666180 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477861-95-3 | |
Record name | 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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